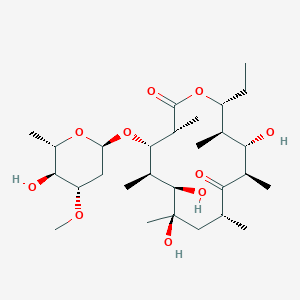
3-O-(alpha-L-oleandrosyl)erythronolide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-(alpha-L-oleandrosyl)erythronolide B is a macrolide that is erythronolide B having a 2,6-dideoxy-3-O-methyl-alpha-Larabino-hexopyranosyl (alpha-L-oleandrosyl) residue attached at position 3. It has a role as a metabolite. It is a glycoside, a macrolide and a monosaccharide derivative. It derives from an erythronolide B.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Mechanism of Action : The compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism involves the inhibition of protein synthesis by binding to the bacterial ribosome, similar to other macrolides.
Case Studies :
- A study demonstrated that 3-O-(alpha-L-oleandrosyl)erythronolide B showed potent activity against Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential as an alternative treatment for infections caused by resistant strains .
- Another investigation highlighted its effectiveness in combination with other antibiotics, enhancing the overall antibacterial efficacy and reducing the required dosage of conventional treatments .
Cytotoxic Effects in Cancer Research
Antiproliferative Activity : Recent studies have indicated that this compound possesses cytotoxic effects against various human cancer cell lines, making it a candidate for further development as a chemotherapeutic agent.
Research Findings :
- In vitro assays revealed that this compound inhibits cell proliferation in breast cancer and leukemia cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activity assays .
- The compound's structure was modified in some studies to enhance its potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
Biotechnological Applications
Biosynthesis of Deoxysugars : The compound plays a crucial role in the biosynthesis of deoxysugars, which are important building blocks for various natural products.
Research Insights :
- Genetic engineering approaches have been employed to enhance the production of this compound in microbial systems, utilizing synthetic biology techniques to create BioBricks for deoxysugar biosynthesis .
- The manipulation of biosynthetic pathways allows for the tailored production of this compound and its derivatives, which can be used in drug development and agricultural applications.
Pharmacological Potential
Therapeutic Applications : The pharmacological profile of this compound suggests potential uses beyond antimicrobial and anticancer activities.
Clinical Implications :
- Preliminary studies indicate that it may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases . Further research is required to elucidate these effects and their underlying mechanisms.
- Its unique sugar moiety may enhance solubility and bioavailability compared to other macrolides, potentially leading to improved therapeutic outcomes .
Data Table: Summary of Applications
Propiedades
Fórmula molecular |
C28H50O10 |
|---|---|
Peso molecular |
546.7 g/mol |
Nombre IUPAC |
(3R,4S,5R,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-6,7,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C28H50O10/c1-10-19-14(3)23(30)15(4)22(29)13(2)12-28(8,34)26(32)16(5)25(17(6)27(33)37-19)38-21-11-20(35-9)24(31)18(7)36-21/h13-21,23-26,30-32,34H,10-12H2,1-9H3/t13-,14+,15+,16+,17-,18+,19-,20+,21+,23+,24+,25+,26-,28-/m1/s1 |
Clave InChI |
JAQMVBAAUKSWIW-DDRSCQIDSA-N |
SMILES isomérico |
CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@H]([C@H]([C@@H](O2)C)O)OC)C)O)(C)O)C)C)O)C |
SMILES canónico |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)OC)C)O)(C)O)C)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















